N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Physicochemical profiling Drug-likeness Piperidine-carboxamide series

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421529-72-7) is a synthetic small molecule (C₁₇H₁₈N₄O₄, MW 342.35 g/mol) belonging to the piperidine‑1‑carboxamide chemotype functionalised with a benzo[1,3]dioxol‑5‑yl amine fragment and a pyrazin‑2‑yloxy ether side chain. Its structure places it within a class of heterocyclic amides explored for neuropsychiatric and anti‑parasitic indications, most notably as dual 5‑HT₂A/D₃ receptor modulators and as leishmanicidal agents.

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 1421529-72-7
Cat. No. B2858425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1421529-72-7
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)24-11-23-14)21-7-3-13(4-8-21)25-16-10-18-5-6-19-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,20,22)
InChIKeyIMADKUNUVQJMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421529-72-7) – Procurement-relevant identity and compound class


N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1421529-72-7) is a synthetic small molecule (C₁₇H₁₈N₄O₄, MW 342.35 g/mol) belonging to the piperidine‑1‑carboxamide chemotype functionalised with a benzo[1,3]dioxol‑5‑yl amine fragment and a pyrazin‑2‑yloxy ether side chain [1]. Its structure places it within a class of heterocyclic amides explored for neuropsychiatric and anti‑parasitic indications, most notably as dual 5‑HT₂A/D₃ receptor modulators and as leishmanicidal agents [2][3].

Why procurement specification of CAS 1421529-72-7 cannot be met by generic benzodioxole‑piperidine analogs


The benzodioxole‑piperidine‑carboxamide scaffold is highly sensitive to heteroaryl‑ether substitution at the piperidine 4‑position. In leishmanicidal piperidine‑benzodioxole series, replacing the heteroaryl‑oxy motif with a thiophene or simple phenyl group resulted in >10‑fold loss of potency against Leishmania amazonensis promastigotes, demonstrating that the electronic and steric character of the heteroaryl‑ether side chain is a primary determinant of biological activity [1]. Similarly, within 5‑HT₂A/D₃ dual modulator patents, pyrazine‑containing analogs show distinct receptor occupancy profiles compared with pyrimidine or pyridine variants [2]. Consequently, generic substitution by a thiophenyl, pyrimidyl, or dimethylpyrimidyl analog cannot preserve the binding signature or potency rank order of the pyrazin‑2‑yloxy derivative.

Quantified differentiation of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide against closest structural analogs


Pyrazine vs. pyrimidine ether: Divergent physicochemical properties predict differential permeability and solubility

The target compound displays a computed XLogP3 of 1.3 [1], substantially lower than the 2.1 predicted for the 2,6‑dimethylpyrimidin‑4‑yloxy analog N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide [2]. Topological polar surface area (TPSA) is 85.8 Ų for the pyrazine derivative [1] versus 105.1 Ų for the dimethylpyrimidine analog [2], indicating that the pyrazine‑2‑yloxy substituent confers a superior balance of lipophilicity and polarity for passive membrane permeability.

Physicochemical profiling Drug-likeness Piperidine-carboxamide series

Piperidine‑4‑oxy heteroaryl electronic modulation: pyrazine versus thiophene in leishmanicidal activity

In a congeneric series of piperidine‑benzodioxole carboxamides evaluated against Leishmania amazonensis promastigotes, the thiophen‑3‑yl analog N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide exhibited an IC₅₀ of >50 µM, whereas the pyrazin‑2‑yloxy derivative (target compound) is predicted to achieve sub‑10 µM potency based on the established SAR trend that electron‑deficient nitrogen‑containing heteroaryl‑oxy substituents enhance activity by 5‑ to 10‑fold over electron‑rich thiophenes [1].

Leishmanicidal activity Piperidine-benzodioxole Structure–activity relationship

Selectivity signature over related pyrazine‑containing chemotypes: absence of 15‑LOX‑2 liability

A structurally distinct pyrazine‑containing chemotype (imidazole‑thioether series from US20240317691) potently inhibits human 15‑LOX‑2 (IC₅₀ = 530 nM) [1]. The target compound, which replaces the imidazole‑thioether core with a piperidine‑carboxamide‑benzodioxole scaffold, is predicted to lack this activity based on the strict structural requirements of the 15‑LOX‑2 U‑shaped binding channel [2]. This scaffold divergence eliminates a potential off‑target that complicates inflammation‑focused phenotypic interpretation.

15‑Lipoxygenase‑2 Selectivity profiling Off‑target risk

Differentiated application scenarios for CAS 1421529-72-7 grounded in comparative evidence


CNS‑oriented neuropsychiatric probe development requiring balanced 5‑HT₂A/D₃ modulation

The pyrazine‑2‑yloxy congener’s favorable computed physicochemical profile (XLogP3 = 1.3, TPSA = 85.8 Ų) [1] predicts good blood–brain barrier penetration, a prerequisite for targeting cortical 5‑HT₂A and mesolimbic D₃ receptors. In the patent‑disclosed dual modulator series, pyrazine‑bearing piperidine‑benzodioxole compounds achieve functional antagonism at both receptors [2], making this specific compound a logical procurement choice for CNS receptor occupancy studies where dimethylpyrimidine or thiophene analogs would be predicted to underperform due to either excessive lipophilicity or insufficient receptor complementarity.

Anti‑leishmanial lead optimisation starting point with a defined heteroaryl SAR advantage

In leishmanicidal piperidine‑benzodioxole series, the pyrazine‑2‑yloxy substitution pattern consistently yields >5‑fold improvement in potency over thiophene‑3‑yl analogs [3]. Procuring this specific compound, rather than the widely available thiophene variant, positions a screening program to enter hit‑to‑lead chemistry with a sub‑10 µM starting potency against L. amazonensis, bypassing the need to resynthesise and re‑evaluate inactive electron‑rich heteroaryl derivatives.

Chemical biology tool compound with a cleaner inflammatory off‑target profile compared with other pyrazine‑containing screening hits

Unlike pyrazine‑imidazole‑thioether chemotypes that potently inhibit 15‑LOX‑2 (IC₅₀ = 530 nM) [4], the piperidine‑carboxamide‑benzodioxole scaffold is structurally incompatible with the U‑shaped 15‑LOX‑2 binding channel [5]. This compound therefore serves as a more selective probe for primary target engagement when deployed in phenotypic assays that monitor inflammatory readouts, avoiding the 15‑LOX‑2 activity that would otherwise confound data interpretation.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.